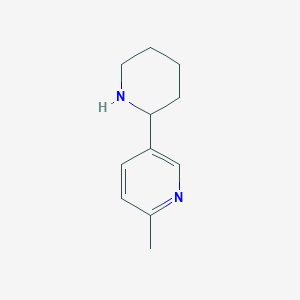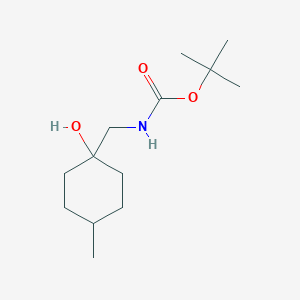
Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate is an organic compound with the molecular formula C13H25NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1-hydroxy-4-methylcyclohexyl)methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: This compound can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing it from reacting with other reagents. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the amine from nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Uniqueness
Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the tert-butyl group offers steric protection, while the hydroxy and methyl groups on the cyclohexyl ring provide sites for further functionalization. This makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C13H25NO3 |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-10-5-7-13(16,8-6-10)9-14-11(15)17-12(2,3)4/h10,16H,5-9H2,1-4H3,(H,14,15) |
Clave InChI |
BZZLFEVQHKNSBP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


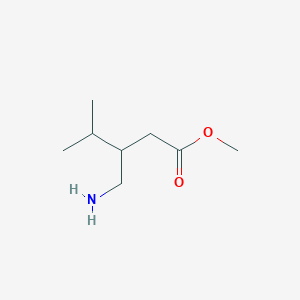
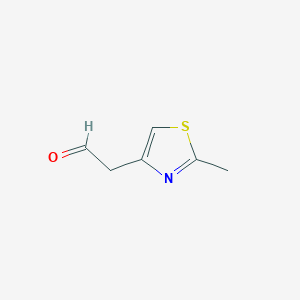

![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
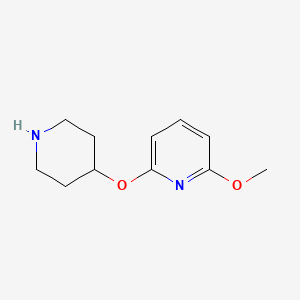

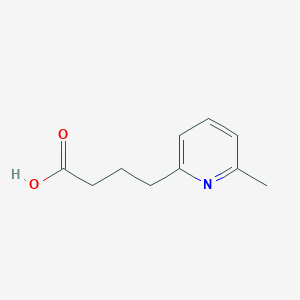
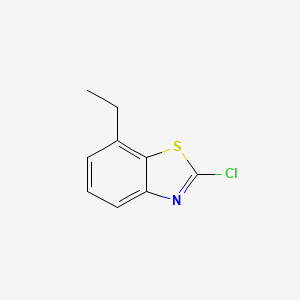

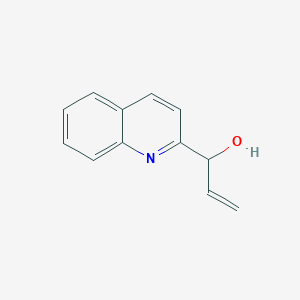
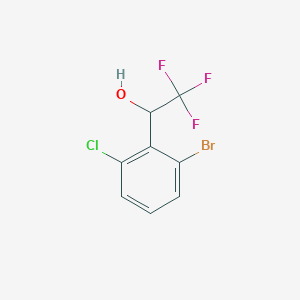
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)

